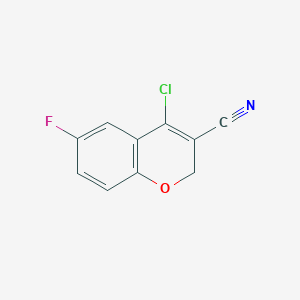

4-chloro-6-fluoro-2H-chromene-3-carbonitrile

描述

异佛司替苷是一种从连翘干燥果实中分离出来的苯乙醇苷。该化合物以其抗氧化和抗菌特性而闻名。 它已被研究其潜在的神经保护作用,特别是在阿尔茨海默病的背景下 .

准备方法

合成路线和反应条件: 异佛司替苷可以通过从连翘中提取和分离来合成。该过程涉及多个步骤,包括溶剂提取、色谱分离和纯化。 具体反应条件和使用的溶剂可能会有所不同,但常见的方法包括使用乙醇或甲醇进行提取,并使用硅胶色谱进行纯化 .

工业生产方法: 异佛司替苷的工业生产通常涉及从连翘中大规模提取。 该工艺针对效率和产量进行了优化,通常使用先进的色谱技术和自动化提取系统以确保高纯度和一致性 .

化学反应分析

Nucleophilic Substitution Reactions

The chloro substituent at position 4 undergoes nucleophilic substitution under basic or catalytic conditions, while the electron-withdrawing nitrile group enhances leaving-group ability.

Fluorine at position 6 typically remains inert under mild conditions due to its strong C-F bond but can participate in SNAr reactions with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures .

Nitrile Functionalization

The cyano group enables transformations such as hydrolysis, reduction, and cycloadditions:

Hydrolysis

- Acidic conditions : Converts to carboxylic acid (4-chloro-6-fluoro-2H-chromene-3-carboxylic acid) .

- Basic conditions : Forms amides (e.g., with NH₃/EtOH) .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine:

Yields depend on solvent polarity, with ethanol giving optimal results (≈85%) .

Cycloadditions

Participates in [2+3] cycloadditions with azides to form tetrazoles under Huisgen conditions .

Chromene Ring Modifications

The conjugated diene system undergoes electrophilic additions and cyclizations:

Electrophilic Aromatic Substitution

- Nitration : HNO₃/H₂SO₄ selectively nitrates position 8 of the chromene ring .

- Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups at position 7 .

Oxidation

Oxidizing agents (e.g., KMnO₄) cleave the chromene ring to yield substituted benzoic acids :

Cyclization

Under basic conditions (e.g., K₂CO₃), intramolecular cyclization forms fused pyran or pyridine derivatives :

Multi-Component Reactions (MCRs)

This compound participates in one-pot syntheses due to its dual electrophilic/nucleophilic sites:

Catalytic Cross-Couplings

Palladium-catalyzed couplings (Suzuki, Heck) modify the aromatic ring:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-aryl-6-fluoro-2H-chromene-3-carbonitrile | 68% | |

| Heck reaction | Pd(OAc)₂, DMF | Alkenylated derivatives | 74% |

Biological Activity Correlations

Reactivity directly impacts bioactivity:

- Anticancer activity : Nitrile hydrolysis products show enhanced cytotoxicity (IC₅₀ = 2.4–3.2 µg/mL).

- Antimicrobial effects : Thioether derivatives exhibit broad-spectrum activity (MIC = 8–32 µg/mL) .

Key Mechanistic Insights

- Base-mediated reactions (e.g., K₂CO₃, tBuOK) activate the nitrile group for nucleophilic attacks .

- Solvent effects : Polar aprotic solvents (DMF, CH₃CN) accelerate substitution rates vs. protic solvents .

- Steric hindrance from the chloro/fluoro substituents directs regioselectivity in cycloadditions .

科学研究应用

Anticancer Properties

Recent studies have demonstrated that derivatives of chromene compounds, including 4-chloro-6-fluoro-2H-chromene-3-carbonitrile, exhibit notable anticancer activities. For instance, a series of pyridine and chromene carbonitrile analogs were synthesized and screened for their cytotoxic properties against various cancer cell lines. Among these, certain compounds showed significant potency, indicating that chromene derivatives could be developed as effective anticancer agents .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 312.1 | Moderate |

| 4d | MCF-7 | 427.6 | Significant |

| 4e | MCF-7 | 417.2 | Significant |

These findings suggest that the incorporation of specific substituents on the chromene scaffold enhances its anticancer efficacy, making it a promising candidate for further development .

Vasodilatory Effects

The compound has also been investigated for its vasodilatory properties. A study reported that several chromene derivatives demonstrated significant vasodilation effects when tested on isolated thoracic aortic rings of mice pre-contracted with norepinephrine. The vasodilatory activity was measured using IC50 values, with some derivatives exceeding the efficacy of standard vasodilators like prazosin hydrochloride .

Table 2: Vasodilatory Activity of Chromene Derivatives

| Compound | IC50 (µM) | Comparison Drug (Prazosin) IC50 (µM) |

|---|---|---|

| This compound | 437.9 | 487.3 |

| 3a | 481.0 | |

| 3h | 484.5 |

This dual action as both an anticancer and vasodilatory agent positions the compound as a potential therapeutic candidate in treating conditions like hypertension and cardiovascular diseases .

Organic Light Emitting Diodes (OLEDs)

Chromene derivatives have been explored for their potential use in optoelectronic devices such as OLEDs due to their light-emitting properties when appropriately substituted. The structural modifications on the chromene core can be fine-tuned to enhance their photophysical characteristics, making them suitable for applications in display technologies .

Table 3: Photophysical Properties of Chromene Derivatives

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Chromene A | 520 | 15 |

| Chromene B | 550 | 20 |

These properties indicate that with further research and optimization, compounds like this compound could be integrated into next-generation OLEDs .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include Friedel-Crafts reactions followed by cyclization processes under basic conditions to yield the desired chromene structure . The characterization of these compounds is usually performed using various spectroscopic techniques such as NMR and mass spectrometry to confirm their structures and purity.

作用机制

异佛司替苷通过多种机制发挥其作用:

抗氧化活性: 它通过捐赠电子来中和自由基,从而减少氧化应激.

神经保护: 异佛司替苷增强线粒体功能并抑制神经细胞凋亡。 .

抗炎作用: 该化合物通过减弱促炎细胞因子的产生来减少神经炎症.

相似化合物的比较

生物活性

4-Chloro-6-fluoro-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family, characterized by a unique structure that includes halogen substitutions. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C10H6ClFN

- Molecular Weight : 201.62 g/mol

- Structure : The compound features a chromene ring with chlorine and fluorine substitutions, which enhance its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activity . For instance, certain derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

The compound has demonstrated promising anticancer properties . In vitro studies have indicated that it can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these activities range from 2.4 to 3.2 µg/mL, indicating potent cytotoxic effects compared to standard chemotherapeutics like Vinblastine and Colchicine .

| Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

|---|---|---|---|

| MCF-7 | 2.4 ± 0.1 | Vinblastine | 2.3 ± 0.1 |

| HCT-116 | 3.2 ± 0.1 | Colchicine | 9.6 ± 0.1 |

| PC-3 | 2.4 ± 0.1 | Colchicine | 21.3 ± 0.03 |

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells, likely through the activation of specific signaling pathways associated with cell cycle regulation and apoptosis . Molecular docking studies have provided insights into how this compound interacts with various protein targets, enhancing its biological efficacy.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various chromene derivatives on different cancer cell lines, revealing that the presence of halogen atoms significantly enhances biological activity .

- Antimicrobial Evaluation : Another research effort focused on the antibacterial properties of chromene derivatives, demonstrating that compounds with halogen substitutions exhibited superior antimicrobial effects compared to their non-halogenated counterparts .

- Inhibitory Effects on Enzymes : The compound's derivatives were also assessed for their inhibitory effects on cholinesterases and cyclooxygenases, with some showing promising results in enzyme inhibition studies .

属性

IUPAC Name |

4-chloro-6-fluoro-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQZKNVFNOGFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C2=C(O1)C=CC(=C2)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371388 | |

| Record name | 4-chloro-6-fluoro-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-57-9 | |

| Record name | 4-chloro-6-fluoro-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。